

An In-depth Technical Guide to CDK2-IN-29 and Related Chemical Compounds

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Compound of Interest

Compound Name: CDK2-IN-29

Cat. No.: B10758379

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **CDK2-IN-29** and other notable Cyclin-Dependent Kinase 2 (CDK2) inhibitors. The information presented herein is intended to support research and development efforts in the field of oncology and cell cycle regulation. This document details the biochemical activity of these compounds, outlines experimental protocols for their evaluation, and illustrates their mechanism of action within relevant signaling pathways.

Core Compound: CDK2-IN-29

CDK2-IN-29, also identified as Compound 13q in some literature, is a potent inhibitor of Cyclin-Dependent Kinases (CDKs). Its primary activity is against CDK2, a key regulator of the G1/S phase transition of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it a significant target for therapeutic intervention.

Quantitative Bioactivity Data of Selected CDK2 Inhibitors

The following table summarizes the in vitro inhibitory activities of **CDK2-IN-29** and other well-characterized CDK2 inhibitors. This data is crucial for comparing the potency and selectivity of these compounds.

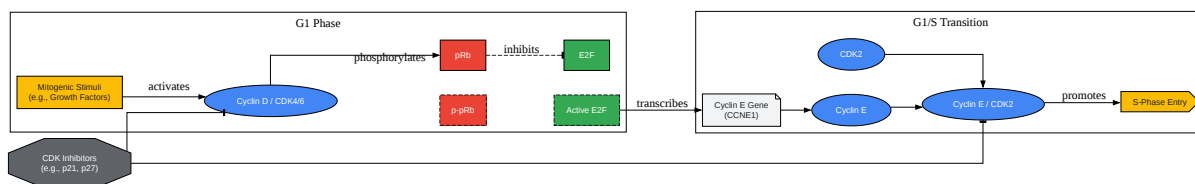
Compound Name	CDK2 IC50 (nM)	CDK1 IC50 (nM)	CDK4 IC50 (nM)	CDK6 IC50 (nM)	CDK9 IC50 (nM)	Cell-based Assay (Cell Line) GI50/EC50 (nM)	Reference
CDK2-IN-29	96[1]	-	360[1]	-	-	-	MedChemExpress
Roscovitine	700	650	>100,000	-	-	-	[2]
AT7519	47	100	-	-	<10	HCT-116: 110	[2]
PF-07104091	-	-	-	-	-	OVCAR3 (ovarian): induces tumor reduction	[3]
BLU-222 (Cirtociclib)	-	-	-	-	-	KLE, HEC-1-B (endometrial): potent antiproliferative activity	[1]
INX-315	-	-	-	-	-	Effective in CCNE1-amplified and CDK4/6i-	[4]

						resistant models
Compound 8b	0.77	-	-	-	-	MDA-MB-468 (breast): [5] GI50 available

Note: "-" indicates data not readily available in the searched literature.

Key Signaling Pathway: CDK2 in Cell Cycle Progression

CDK2 plays a pivotal role in the G1/S phase transition of the cell cycle. Its activity is tightly regulated by cyclins and phosphorylation events. The following diagram illustrates the canonical CDK2 activation pathway.



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CDK2 signaling pathway in G1/S phase transition.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of CDK2 inhibitors. Below are protocols for key in vitro assays.

Biochemical Kinase Inhibition Assay: ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

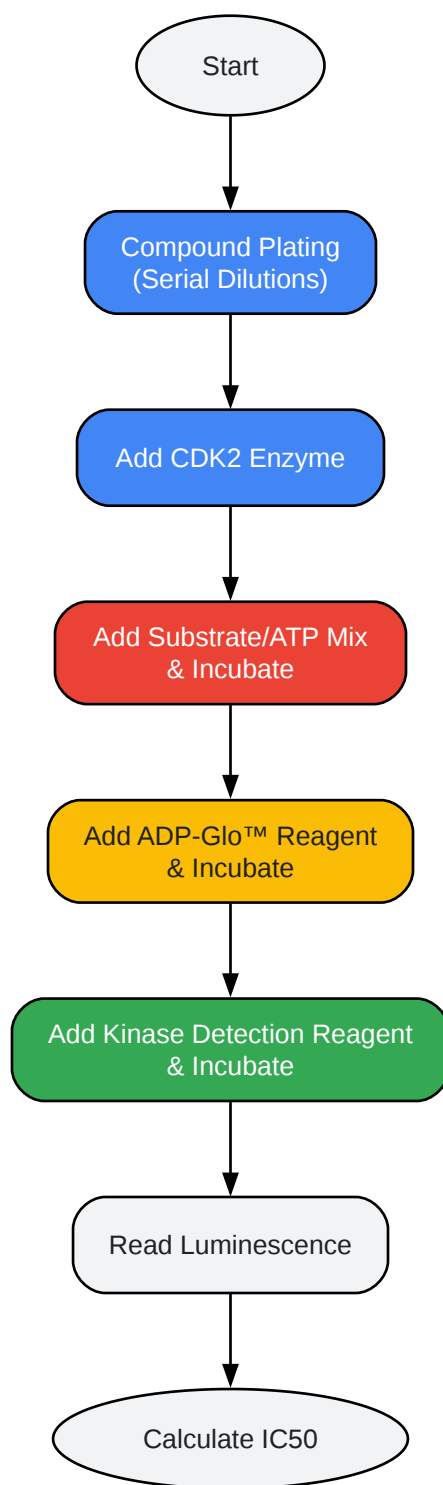
Materials:

- Recombinant CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme
- Kinase substrate (e.g., Histone H1)
- ATP
- Test compounds (e.g., **CDK2-IN-29**) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega), which includes:
 - ADP-Glo™ Reagent
 - Kinase Detection Reagent
 - Ultra Pure ATP
 - ADP
- Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[6]
- 384-well white assay plates

Procedure:

- Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 μL of each compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.[6]
- Enzyme Preparation: Dilute the CDK2 enzyme to the desired concentration in Kinase Buffer.

- Substrate/ATP Mix: Prepare a mix of the kinase substrate and ATP in Kinase Buffer.
- Kinase Reaction:
 - Add 2 μL of the diluted enzyme to each well.[\[6\]](#)
 - Initiate the reaction by adding 2 μL of the substrate/ATP mix to each well.[\[6\]](#)
 - Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Reaction Termination and ATP Depletion:
 - Add 5 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[\[6\]](#)[\[7\]](#)
 - Incubate at room temperature for 40 minutes.[\[6\]](#)[\[7\]](#)
- ADP Detection:
 - Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal.[\[6\]](#)[\[7\]](#)
 - Incubate at room temperature for 30-60 minutes.[\[7\]](#)
- Data Acquisition: Read the luminescence on a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.



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Workflow for a typical in vitro kinase inhibition assay.

In-Cell Western Assay for CDK2 Activity

This assay measures the phosphorylation of CDK2 substrates within cells, providing a measure of the inhibitor's cellular potency.

Materials:

- Human cancer cell line of interest (e.g., MDA-MB-468)[5]
- 96-well or 384-well tissue culture plates
- Test compounds
- Complete cell culture medium and serum-free medium
- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1X PBS with 1% BSA and 0.1% Tween-20)
- Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb)
- Fluorescently labeled secondary antibodies (e.g., IRDye®-conjugated)

Procedure:

- Cell Seeding: Seed cells in a microplate and allow them to adhere overnight.
- Compound Treatment: Treat cells with serial dilutions of the test compound for a specified duration (e.g., 24 hours).
- Fixation: Remove the culture medium and fix the cells with Fixation Solution for 20 minutes at room temperature.[8]
- Permeabilization: Wash the cells with PBS and then add Permeabilization Buffer for 20 minutes.[8]

- Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1.5 hours.[8]
- Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in Blocking Buffer overnight at 4°C.[8]
- Secondary Antibody Incubation: Wash the cells and then incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.[8]
- Data Acquisition: After a final wash, scan the plate using an imaging system capable of detecting the fluorescent signal (e.g., LI-COR® Odyssey®).
- Data Analysis: Quantify the fluorescence intensity for the phospho-protein and normalize it to the total protein signal. Determine the EC50 value by plotting the normalized signal against the compound concentration.

Conclusion

CDK2-IN-29 and its related compounds represent a promising class of molecules for the development of targeted cancer therapies. The data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of CDK2 inhibition. Careful consideration of inhibitor potency, selectivity, and cellular activity, as determined by the assays described, is critical for the successful advancement of these compounds into clinical development.

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